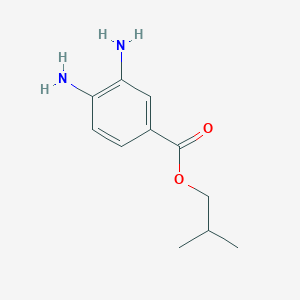
Isobutyl 3,4-diaminobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isobutyl 3,4-diaminobenzoate (IBDB) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. IBDB belongs to the family of 3,4-diaminobenzoates, which are known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In
Wirkmechanismus
The mechanism of action of Isobutyl 3,4-diaminobenzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and tumor growth. Isobutyl 3,4-diaminobenzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. Additionally, Isobutyl 3,4-diaminobenzoate has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
Isobutyl 3,4-diaminobenzoate has been shown to have a range of biochemical and physiological effects. In animal models, Isobutyl 3,4-diaminobenzoate has been shown to reduce inflammation, pain, and tumor growth. Additionally, Isobutyl 3,4-diaminobenzoate has been shown to have antioxidant properties and protect against oxidative stress. However, the exact biochemical and physiological effects of Isobutyl 3,4-diaminobenzoate are still being investigated.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Isobutyl 3,4-diaminobenzoate in lab experiments is its potential therapeutic applications, particularly in the areas of inflammation, pain, and cancer. Additionally, Isobutyl 3,4-diaminobenzoate is relatively easy to synthesize and purify, making it a suitable compound for research. However, one limitation of using Isobutyl 3,4-diaminobenzoate is its potential toxicity and side effects, which need to be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several future directions for research on Isobutyl 3,4-diaminobenzoate. One area of interest is exploring its potential therapeutic applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of Isobutyl 3,4-diaminobenzoate and its biochemical and physiological effects. Finally, more research is needed to determine the optimal dosage and administration of Isobutyl 3,4-diaminobenzoate for therapeutic use.
Synthesemethoden
Isobutyl 3,4-diaminobenzoate can be synthesized through a multi-step process involving the reaction of isobutylamine with 3,4-diaminobenzoic acid. The reaction is typically carried out under reflux in the presence of a suitable solvent and a catalyst. The resulting product is then purified through recrystallization and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Isobutyl 3,4-diaminobenzoate has been the subject of several scientific studies due to its potential therapeutic applications. One of the main areas of research has been its anti-inflammatory and analgesic effects. Isobutyl 3,4-diaminobenzoate has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models of inflammation and pain. Additionally, Isobutyl 3,4-diaminobenzoate has been investigated for its antitumor effects, with some studies showing promising results in inhibiting the growth of cancer cells.
Eigenschaften
CAS-Nummer |
121649-62-5 |
|---|---|
Produktname |
Isobutyl 3,4-diaminobenzoate |
Molekularformel |
C11H16N2O2 |
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
2-methylpropyl 3,4-diaminobenzoate |
InChI |
InChI=1S/C11H16N2O2/c1-7(2)6-15-11(14)8-3-4-9(12)10(13)5-8/h3-5,7H,6,12-13H2,1-2H3 |
InChI-Schlüssel |
DQQODHGDWOLVJH-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)C1=CC(=C(C=C1)N)N |
Kanonische SMILES |
CC(C)COC(=O)C1=CC(=C(C=C1)N)N |
Synonyme |
Benzoic acid, 3,4-diamino-, 2-methylpropyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



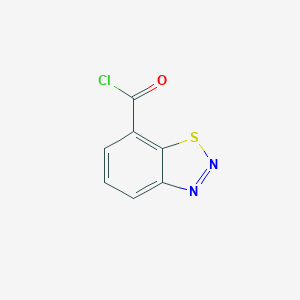


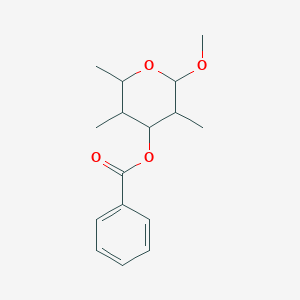

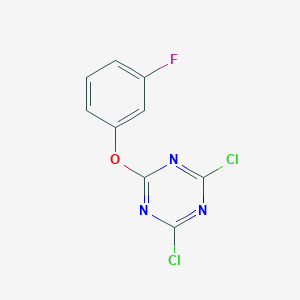
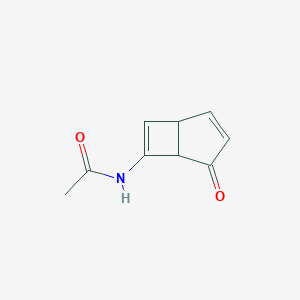


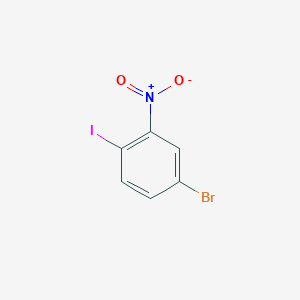
![L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl)-(9CI)](/img/structure/B37999.png)


